molecular formula C27H27ClFNO4 B11528535 2-Ethoxyethyl 7-(4-chlorophenyl)-4-(3-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Ethoxyethyl 7-(4-chlorophenyl)-4-(3-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11528535
M. Wt: 484.0 g/mol
InChI Key: TUFXYFXCNPKPDV-UHFFFAOYSA-N
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Description

The compound 2-ethoxyethyl 7-(4-chlorophenyl)-4-(3-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by:

  • A 2-ethoxyethyl ester group at position 2.
  • A methyl substituent at position 2.
  • 7-(4-chlorophenyl) and 4-(3-fluorophenyl) aromatic substituents.
  • A 5-oxo group in the hexahydroquinoline core.

The combination of chloro (electron-withdrawing) and fluoro (moderate electron-withdrawing) groups may influence electronic properties and intermolecular interactions .

Properties

Molecular Formula

C27H27ClFNO4

Molecular Weight

484.0 g/mol

IUPAC Name

2-ethoxyethyl 7-(4-chlorophenyl)-4-(3-fluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C27H27ClFNO4/c1-3-33-11-12-34-27(32)24-16(2)30-22-14-19(17-7-9-20(28)10-8-17)15-23(31)26(22)25(24)18-5-4-6-21(29)13-18/h4-10,13,19,25,30H,3,11-12,14-15H2,1-2H3

InChI Key

TUFXYFXCNPKPDV-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)F)C(=O)CC(C2)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-Ethoxyethyl 7-(4-chlorophenyl)-4-(3-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Condensation Reaction: The initial step involves the condensation of an appropriate aldehyde with an amine to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with a β-ketoester to form the hexahydroquinoline core structure.

    Functional Group Introduction:

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethoxyethyl ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

2-Ethoxyethyl 7-(4-chlorophenyl)-4-(3-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyethyl and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., nitric acid for nitration).

Scientific Research Applications

2-Ethoxyethyl 7-(4-chlorophenyl)-4-(3-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and anticancer properties.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

    Material Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl 7-(4-chlorophenyl)-4-(3-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Enzyme Inhibition: Inhibiting key enzymes involved in inflammatory or cancer-related pathways.

    Receptor Binding: Binding to specific receptors on the cell surface, modulating signal transduction pathways.

    DNA Interaction: Intercalating into DNA, affecting gene expression and cellular proliferation.

Comparison with Similar Compounds

Structural and Substituent Analysis

Key analogs and their differentiating features are summarized below:

Compound Name R4 R7 Ester Group Molecular Weight (g/mol) Notable Properties/Applications References
Target Compound 3-Fluorophenyl 4-Chlorophenyl 2-Ethoxyethyl ~529.9* Potential for enhanced solubility
Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate 4-Chlorophenyl H Ethyl 384.87 Simplified core; reduced steric bulk
Ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4-Fluorophenyl H Ethyl 414.48 Trimethyl groups enhance rigidity
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4-Methoxyphenyl H Methyl 369.43 Methoxy group improves H-bonding
Ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 3-Hydroxyphenyl H Ethyl 427.51 Hydroxyl group enables strong H-bonding
2-Ethoxyethyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate 4-(Diethylamino)phenyl 4-Methoxyphenyl 2-Ethoxyethyl 532.67 Amino and methoxy groups enhance polarity

*Calculated based on molecular formula C28H26ClFNO4.

Key Observations:

The 7-(4-chlorophenyl) group adds steric bulk and electron-withdrawing effects, which may influence π-stacking in crystal packing or binding interactions .

Ester Group Impact :

  • The 2-ethoxyethyl ester in the target compound likely enhances solubility in polar solvents compared to methyl or ethyl esters (e.g., ). This is critical for bioavailability in drug design .

Biological and Material Relevance: Compounds with hydroxyl or methoxy groups (e.g., ) exhibit stronger hydrogen-bonding networks, as demonstrated in crystal structures analyzed via SHELX . The target compound’s lack of H-bond donors (vs. hydroxyl-containing analogs) may reduce crystallization propensity, favoring amorphous solid dispersions in pharmaceutical formulations .

Crystallographic and Conformational Insights

  • Ring Puckering: Hexahydroquinoline derivatives often exhibit non-planar conformations. For example, the 2,7,7-trimethyl substituents in enforce chair-like puckering, while the target compound’s single methyl group at position 2 allows greater flexibility .
  • Hydrogen Bonding : Analogs with hydroxyl groups (e.g., ) form robust O–H···O/N bonds, whereas the target compound relies on weaker C–H···O or C–F···π interactions, as observed in related fluorophenyl structures .

Biological Activity

2-Ethoxyethyl 7-(4-chlorophenyl)-4-(3-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the quinoline derivatives class. These compounds are renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies and presenting data in a structured format.

The compound is synthesized through multi-step organic reactions, often starting with a Hantzsch reaction that combines an aldehyde, a β-keto ester, and ammonium acetate. The synthesis can be optimized for yield and purity using controlled conditions and advanced purification techniques.

Key Chemical Properties:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC27H27ClFNO4
Molecular Weight469.96 g/mol
InChIInChI=1S/C27H27ClFNO4/c1-3-33-12-13-34...

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that variations of quinoline compounds can inhibit the growth of various bacteria and fungi. The specific compound under discussion has demonstrated potential against certain strains of bacteria in vitro.

Case Study:
A study evaluated the antibacterial efficacy of several quinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with halogen substitutions showed enhanced activity compared to non-substituted analogs .

Anti-inflammatory Effects

Quinoline derivatives are also noted for their anti-inflammatory effects. The compound's mechanism may involve inhibition of key inflammatory pathways such as COX enzymes.

Research Findings:
In vitro assays demonstrated that the compound significantly reduced nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This suggests its potential as an anti-inflammatory agent by modulating the immune response .

Anticancer Properties

The anticancer activity of quinoline derivatives has been a focal point in recent research. The compound has been investigated for its ability to induce apoptosis in cancer cell lines.

Experimental Results:
In cell viability assays on MCF-7 breast cancer cells, the compound exhibited cytotoxic effects comparable to known chemotherapeutics. The study highlighted that structural modifications on the quinoline ring significantly influenced cytotoxicity levels .

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. These include:

  • Enzymatic Targets: Inhibition of enzymes like COX and iNOS.
  • Cellular Pathways: Modulation of pathways involved in inflammation and cell proliferation.

The precise mechanisms remain an active area of research but suggest a multifaceted approach to therapeutic applications.

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